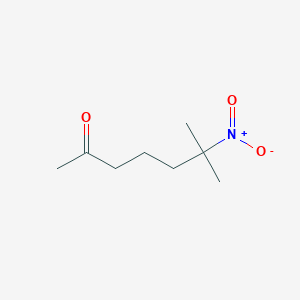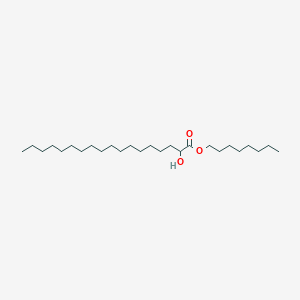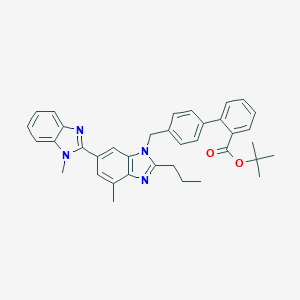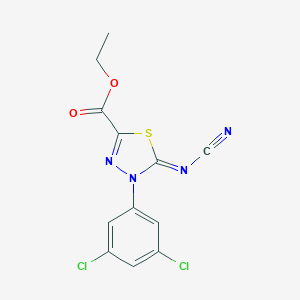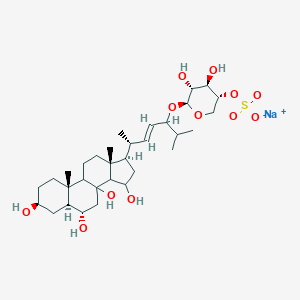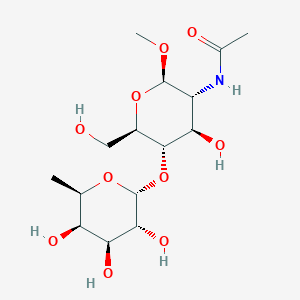
6-Chloropyrazine-2-carbonyl chloride
Descripción general
Descripción
6-Chloropyrazine-2-carbonyl chloride is a compound with the molecular formula C5H2Cl2N2O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 6-chloropyrazine-2-carboxamides, which are related to 6-Chloropyrazine-2-carbonyl chloride, involves the reaction of pyrazinoic acids with thionyl chloride to yield acyl chlorides. These acyl chlorides are then treated with various anilines to produce various pyrazine-2-carboxamides . In the case of 6-chloropyrazine-2-carboxamides, the synthesis involves the reaction of 6-chloropyrazinoic acid with 2,4,6-trichlorobenzoyl chloride instead of thionyl chloride .Molecular Structure Analysis
The molecular structure of 6-Chloropyrazine-2-carbonyl chloride was identified using ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectroscopy . The molecular weight of the compound is 176.99 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloropyrazine-2-carbonyl chloride include a molecular weight of 176.99 g/mol, a topological polar surface area of 42.8 Ų, and a complexity of 142 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
6-Chloropyrazine-2-carbonyl chloride has been used in the synthesis of substituted amides of pyrazine-2-carboxylic acids, which have shown significant antimycobacterial activity . For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mycobacterium tuberculosis .
Antifungal Activity
The compound also plays a role in the development of antifungal agents. The 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited antifungal effects against various strains .
Photosynthesis Inhibition
6-Chloropyrazine-2-carbonyl chloride derivatives have been found to inhibit photosynthesis. The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was the most active inhibitor of oxygen evolution rate in spinach chloroplasts .
Pharmaceutical Synthesis
This compound is used in the synthesis of various pharmaceuticals. Its unique structure and reactivity make it a valuable building block in the creation of new drugs.
Agrochemical Development
6-Chloropyrazine-2-carbonyl chloride is also used in the development of agrochemicals. Its derivatives can be used to create compounds with pesticidal properties.
Molecular Docking Studies
The derivatives of 6-Chloropyrazine-2-carbonyl chloride have been used in molecular docking studies to determine the possible binding interaction with Mycobacterium tuberculosis InhA protein . This helps in the development of potential and promising lead compounds for TB treatment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloropyrazine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYKRNKLQNXGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569093 | |
| Record name | 6-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-carbonyl chloride | |
CAS RN |
148673-71-6 | |
| Record name | 6-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
